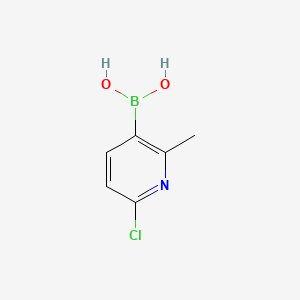![molecular formula C17H19N3O B1486719 3-(4-aminofenil)-1,2,3,4,5,6-hexahidro-8H-1,5-metanopiridino[1,2-a][1,5]diazocin-8-ona CAS No. 1203291-22-8](/img/structure/B1486719.png)
3-(4-aminofenil)-1,2,3,4,5,6-hexahidro-8H-1,5-metanopiridino[1,2-a][1,5]diazocin-8-ona
Descripción general
Descripción
This compound, also known as 金雀花碱, is a derivative of pyridine and is one of the main alkaloids found in the plant species of the Fabaceae and Berberidaceae families . It has various pharmacological effects, including anti-arrhythmic, anti-microbial infection, anti-ulcer, and leukocyte elevation . Clinically, it is mainly used for rescuing surgical trauma, war wounds, and reflex respiratory arrest caused by asphyxiating poisons, cyanide poisons, anesthetics, etc .
Synthesis Analysis
The synthesis of this compound involves a chemodivergent approach, which includes AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions .Molecular Structure Analysis
The molecular structure of this compound involves a bispidine framework that is fused to a 3-nitro-2-pyridone group . The two molecules in the asymmetric unit do not show any significant geometrical differences, except in the conformations of the nitro-group, which is involved in intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound are largely dependent on the solvent employed. The AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions can afford 6,12-methanodibenzo[b,f][1,5]diazocin-13-ylmethanones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely dependent on its molecular structure. It has a molecular formula of C11H14N2O and a molecular weight of 190.24 .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto ha mostrado potencial en aplicaciones antimicrobianas. Su estructura, que incluye un grupo aminofenil, puede modificarse para crear nuevas bases de Schiff que exhiben una actividad significativa contra diversas cepas microbianas . Esto podría conducir al desarrollo de nuevos antibióticos o desinfectantes.
Aplicaciones Antifúngicas
En particular, se ha encontrado que los derivados de este compuesto exhiben una notable actividad contra Candida albicans, un patógeno fúngico común . Esto sugiere su uso en tratamientos antifúngicos, ya sea como un fármaco farmacéutico o como un agente tópico.
Investigación Anticancerígena
La estructura principal relacionada con este compuesto es parte de una clase de productos químicos que se han estudiado por sus propiedades anticancerígenas . La investigación en este campo podría conducir a la síntesis de nuevos agentes quimioterapéuticos que se dirigen a tipos específicos de células cancerosas.
Propiedades Antiinflamatorias
Los compuestos derivados del grupo aminofenil se han asociado con actividades antiinflamatorias . Esto indica un potencial para el desarrollo de nuevos medicamentos antiinflamatorios que podrían usarse para tratar afecciones como la artritis o la enfermedad inflamatoria intestinal.
Potencial Anticonvulsivo
Las características estructurales de este compuesto sugieren que podría ser útil en la síntesis de medicamentos anticonvulsivos . Estos podrían ayudar en el tratamiento de trastornos neurológicos como la epilepsia.
Desarrollo Analgésico
El marco del compuesto es propicio para la creación de fármacos analgésicos . Estos medicamentos podrían adaptarse para controlar el dolor sin las propiedades adictivas de los medicamentos opioides actuales.
Mecanismo De Acción
This compound is a low efficacy partial agonist of α4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine on the reward pathway and facilitate addiction . This compound reduces the effects of nicotine on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating nicotine withdrawal symptoms that accompany cessation attempts .
Safety and Hazards
Direcciones Futuras
The future directions for this compound involve further investigation into its potential as a treatment for cognitive dysfunction . Docking of a series of methanepyrido[1,2-a][1,5]diazocin[-cytisine derivatives to the active center of the nicotinic acetylcholine receptor was used to generate a set of potential substances for the treatment of cognitive dysfunction .
Propiedades
IUPAC Name |
11-(4-aminophenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-4-6-15(7-5-14)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKHJDBUXNPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)

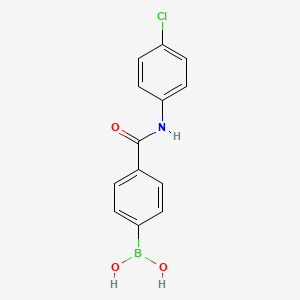
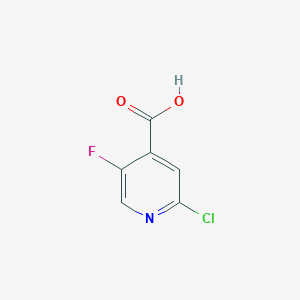

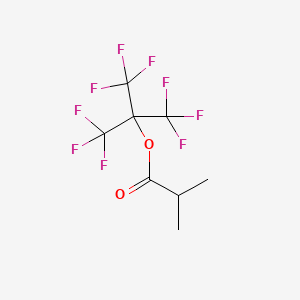
![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
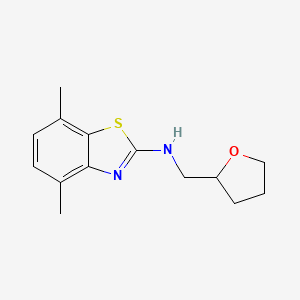
amine](/img/structure/B1486646.png)
![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)



